Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate
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Overview
Description
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Mechanism of Action
Target of Action
Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . For example, some thiazoles have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazoles have been found to have diverse biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
Thiazoles have been found to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Thiazoles have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Thiazoles have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-amino-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-acetate
- 2-Amino-4-methylthiazole
- 2-Amino-1,3-thiazole derivatives
Comparison: Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific ethyl ester group, which can influence its solubility and reactivity compared to other thiazole derivatives. This compound’s unique structure allows for specific interactions in biological systems, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZIBLVBXQCOTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356749 |
Source
|
Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78468-68-5 |
Source
|
Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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